

An In-depth Technical Guide to the Thermophysical Properties of Substituted Phenols

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Compound of Interest

Compound Name: 5-Butyl-2-ethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of substituted phenols, compounds of significant interest in materials science, chemical synthesis, and pharmacology. Understanding these properties is crucial for process design, safety assessments, and predicting the behavior of these molecules in various applications, including their roles as active pharmaceutical ingredients. This document summarizes key quantitative data, details common experimental protocols for their measurement, and explores the relevance of substituted phenols in biological signaling pathways pertinent to drug development.

Introduction to Substituted Phenols

Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. The substitution of one or more hydrogen atoms on the benzene ring with various functional groups gives rise to a vast family of substituted phenols. These substituents profoundly influence the molecule's physical and chemical characteristics, including its melting point, boiling point, density, viscosity, and heat capacity. These properties are dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are in turn affected by the nature, position (ortho, meta, para), and size of the substituent(s).

Thermophysical Properties of Selected Substituted Phenols

The following tables summarize key thermophysical data for commonly studied substituted phenols, providing a basis for comparison and analysis.

Table 1: Thermophysical Properties of Cresol Isomers

Property	o-Cresol	m-Cresol	p-Cresol
Molecular Weight (g/mol)	108.14	108.14	108.14
Melting Point (°C)	30.9	12.2	34.7
Boiling Point (°C)	191.0	202.3	201.9
Density (g/mL at 20°C)	1.047	1.034	1.034
Vapor Pressure (mmHg at 25°C)	0.299	0.138	0.11

Data sourced from[\[1\]](#).

Table 2: Thermophysical Properties of Nitrophenol Isomers

Property	2-Nitrophenol	3-Nitrophenol	4-Nitrophenol
Molecular Weight (g/mol)	139.11	139.11	139.11
Melting Point (°C)	45.0	97.0	114.0
Boiling Point (°C)	216.0	194.0	Decomposes
Density (g/cm³)	1.495 (at 20°C)	1.485 (at 20°C)	1.479 (at 20°C)
Solubility in water (g/100 mL)	0.2 (at 20°C)	1.35 (at 25°C)	1.6 (at 25°C)

Data sourced from[2].

Table 3: Thermophysical Properties of Chlorophenol Isomers

Property	2-Chlorophenol	3-Chlorophenol	4-Chlorophenol
Molecular Weight (g/mol)	128.56	128.56	128.56
Melting Point (°C)	9.3	33.0	43.0
Boiling Point (°C)	175.0	214.0	217.0
Density (g/cm³ at 20°C)	1.2634	1.259 (at 45°C)	1.2238 (at 78°C)
Solubility in water (g/100 mL)	2.85 (at 20°C)	2.6 (at 20°C)	2.7 (at 20°C)

Data sourced from[3].

Experimental Protocols for Thermophysical Property Measurement

Accurate determination of thermophysical properties is essential for both fundamental research and industrial application. The following sections detail the methodologies for key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine transition temperatures (e.g., melting point, glass transition) and enthalpies of fusion and crystallization.[4][5]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-10 mg) is placed in an aluminum or other inert sample pan.[6] An empty pan is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and non-reactive atmosphere.
- **Temperature Program:** A temperature program is defined, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.^[7] The program may also include cooling and isothermal segments.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.
- **Data Analysis:** The resulting DSC curve plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks. The onset temperature of the melting peak is typically taken as the melting point for pure organic compounds. The area under the peak is integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of a material.^[8]
^[9]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 5-20 mg) is placed in a tared TGA crucible (e.g., alumina).^[10]
- **Instrument Setup:** The crucible is placed on a highly sensitive microbalance within a furnace. The system is purged with a controlled atmosphere (e.g., inert like nitrogen or reactive like air).
- **Temperature Program:** The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a defined temperature range.^[11]
- **Data Acquisition:** The mass of the sample is continuously monitored and recorded as a function of temperature and time.

- **Data Analysis:** The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[\[12\]](#)

Density Measurement

Objective: To determine the density of liquid or solid substituted phenols.

Methodology (for liquids):

- **Instrument:** A vibrating tube densimeter is a common and accurate instrument for measuring the density of liquids.
- **Calibration:** The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at the desired temperature.
- **Sample Introduction:** The liquid sample is injected into the vibrating U-shaped tube.
- **Measurement:** The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.
- **Temperature Control:** The temperature of the sample is precisely controlled using a Peltier system. Measurements are typically taken over a range of temperatures.[\[13\]](#)

Viscosity Measurement

Objective: To determine the resistance to flow of liquid substituted phenols.

Methodology (using a rotational viscometer):

- **Instrument:** A rotational viscometer with a suitable spindle geometry is used.
- **Sample Preparation:** The liquid sample is placed in a thermostatically controlled sample holder.
- **Measurement:** The spindle is immersed in the liquid and rotated at a known angular velocity. The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

- **Temperature Control:** The temperature of the sample is precisely controlled throughout the measurement. Data is often collected at various temperatures to determine the temperature dependence of viscosity.

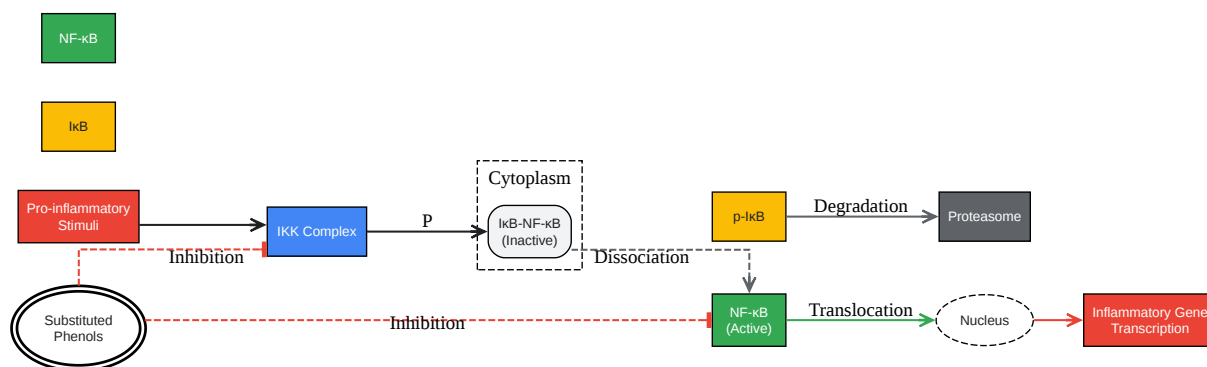
Substituted Phenols in Drug Development and Signaling Pathways

Phenolic compounds are a prominent class of molecules in drug discovery and development, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.^[14] Many of their therapeutic effects are attributed to their ability to modulate key cellular signaling pathways.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds can exert anti-inflammatory effects by interfering with major inflammatory signaling cascades.^[15]

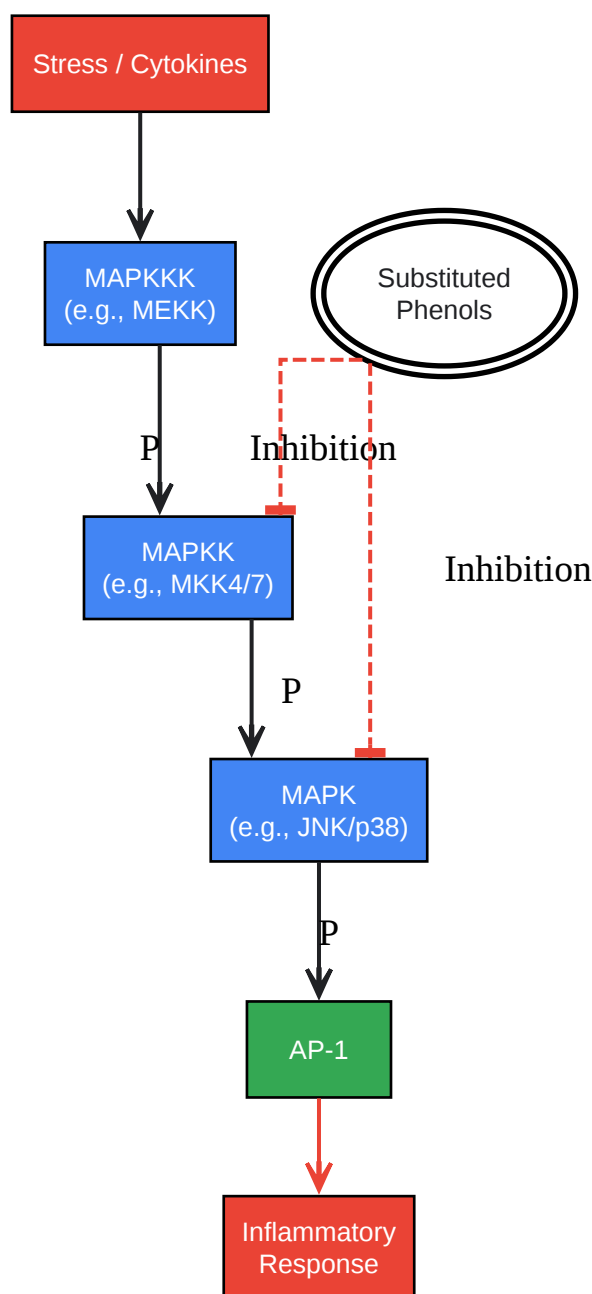
NF- κ B Signaling Pathway: The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain substituted phenols can inhibit this pathway by preventing I κ B degradation or by directly inhibiting NF- κ B activation.



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Caption: Inhibition of the NF-κB signaling pathway by substituted phenols.

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation and other cellular processes. These pathways consist of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors like AP-1. Phenolic compounds can interfere with MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade.



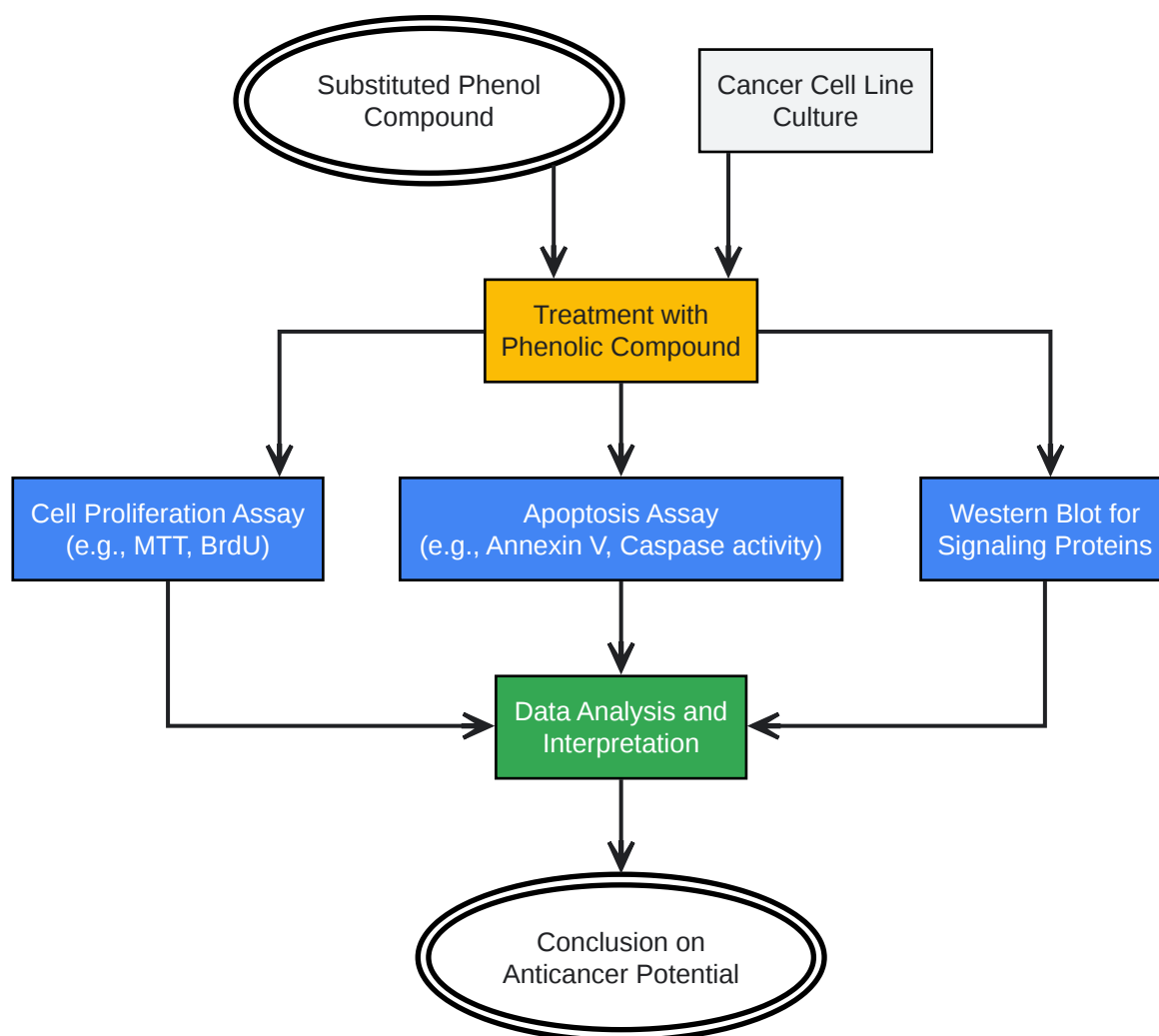
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Caption: Modulation of the MAPK signaling pathway by substituted phenols.

Role in Cancer Prevention and Treatment

The anticancer properties of phenolic compounds are often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[16]

Experimental Workflow for Assessing Anticancer Activity:



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